molecular formula C10H2Cl4F4N4 B6311308 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane CAS No. 2088945-27-9

1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane

Cat. No.: B6311308
CAS No.: 2088945-27-9
M. Wt: 395.9 g/mol
InChI Key: XSICFLMQJSJVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane typically involves the reaction of 1,1,2,2-tetrachloroethane with 4,6-difluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize by-products and waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding alcohols or acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, acids, or other reduced forms.

Scientific Research Applications

1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrachloroethane: A related compound with similar halogenation but lacking the pyrimidinyl groups.

    1,1,1,2-Tetrachloro-2,2-difluoroethane: Another halogenated ethane derivative with different fluorination patterns.

Uniqueness

1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is unique due to the presence of both tetrachloro and difluoropyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-difluoro-2-[1,1,2,2-tetrachloro-2-(4,6-difluoropyrimidin-2-yl)ethyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4F4N4/c11-9(12,7-19-3(15)1-4(16)20-7)10(13,14)8-21-5(17)2-6(18)22-8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSICFLMQJSJVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)C(C(C2=NC(=CC(=N2)F)F)(Cl)Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.